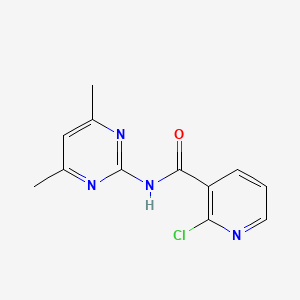

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide

Beschreibung

2-Chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine backbone substituted with a chloro group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 4,6-dimethylpyrimidin-2-yl moiety. This structural configuration places it within a class of compounds known for their herbicidal and pharmaceutical activities, particularly due to the pyrimidine and pyridine rings, which are common in agrochemicals and medicinal chemistry .

The 4,6-dimethylpyrimidin-2-yl group is a critical pharmacophore, as evidenced by its presence in sulfonylurea herbicides like sulfometuron-methyl, which inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis . The chloro and carboxamide substituents on the pyridine ring further modulate solubility, stability, and target-binding affinity.

Eigenschaften

IUPAC Name |

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c1-7-6-8(2)16-12(15-7)17-11(18)9-4-3-5-14-10(9)13/h3-6H,1-2H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZTXMWWHKTZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=C(N=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with nicotinamide under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be more efficient than conventional heating methods . This method involves the aromatic nucleophilic substitution of halogen pyrimidines with nicotinamide, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of microwave irradiation in industrial settings can significantly decrease the production time and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo aromatic nucleophilic substitution reactions, particularly with aniline derivatives.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include aniline derivatives, and the reactions are often carried out under microwave irradiation to enhance efficiency.

Oxidation and Reduction: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas or metal hydrides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that nicotinamide derivatives can inhibit bacterial growth by interfering with essential bacterial enzymes and pathways . Additionally, the compound’s structure allows it to participate in various biochemical interactions, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Pyrimidine Hybrid Scaffolds

(a) N-(2-Chloro-4-Methylpyridin-3-yl)-2-(Cyclopropylamino)Pyridine-3-Carboxamide

- Structure: Differs by replacing the 4,6-dimethylpyrimidin-2-yl group with a cyclopropylamino substituent.

- Role: Used in the synthesis of nevirapine and moxifloxacin intermediates. The cyclopropylamino group enhances interaction with cytochrome P450 enzymes, impacting metabolic stability .

- Key Difference : The absence of the pyrimidine ring reduces herbicidal activity but increases pharmacological relevance.

(b) 4,6-Dimethyl-N'-[3-(Pyridin-2-yl)Isoquinolin-1-yl]Pyrimidine-2-Carboximidamide

- Structure: Features a pyrimidine-2-carboximidamide linked to an isoquinoline ring.

- Key Difference: The isoquinoline moiety introduces planar rigidity, altering binding kinetics compared to the pyridine-carboxamide scaffold .

(c) Sulfometuron-Methyl

Pyridine Derivatives with Halogen and Functional Group Variations

(a) N-(2-Chloro-4-Formyl-6-Iodopyridin-3-yl)Pivalamide

- Structure : Substitutes the carboxamide with a pivalamide group and adds formyl and iodo substituents.

- Role : Intermediate in synthesizing iodinated pharmaceuticals.

- Key Difference : The iodo and formyl groups increase molecular weight (366.58 g/mol) and steric bulk, reducing bioavailability compared to the target compound (MW: ~295.7 g/mol) .

(b) 2-Chloro-6-Iodo-3-Pivalamidoisonicotinic Acid

- Structure : Features an isonicotinic acid backbone with iodo and pivalamide groups.

- Role : Used in metal-catalyzed coupling reactions.

- Key Difference : The carboxylic acid group enhances solubility but decreases membrane permeability relative to the carboxamide .

Table 1: Key Properties of Selected Compounds

Research Findings and Functional Insights

- Herbicidal Activity : The 4,6-dimethylpyrimidin-2-yl group in the target compound aligns with sulfometuron-methyl’s ALS inhibition mechanism. Studies show that pyrimidine rings with methyl groups enhance binding to ALS by mimicking the natural substrate, valine .

- Synthetic Flexibility : Unlike iodinated derivatives (e.g., ), the target compound’s chloro group facilitates nucleophilic substitution, enabling modular derivatization .

- Metabolic Stability: Cyclopropylamino analogues () exhibit superior resistance to oxidative degradation compared to pyrimidine-containing compounds, highlighting a trade-off between activity and stability.

Biologische Aktivität

2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide can be represented as follows:

- Molecular Formula : C12H11ClN4O

- Molecular Weight : 262.69494 g/mol

This compound features a pyridine ring substituted with a carboxamide group and a chlorinated pyrimidine moiety, which are critical for its biological interaction.

The biological activity of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit multitarget activity, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.13 | Induction of apoptosis |

| HeLa (Cervical) | 7.41 | Cell cycle arrest in G1 phase |

| U-937 (Leukemia) | 3.25 | Inhibition of proliferation |

These results demonstrate that the compound effectively inhibits cell viability and induces apoptosis in a dose-dependent manner.

Antiviral Activity

Studies have also explored the antiviral properties of similar compounds in the context of viral infections. For instance, derivatives containing pyrimidine rings have shown promise against viral replication through inhibition of viral enzymes.

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide resulted in increased caspase activity, indicating the induction of apoptosis. Flow cytometry analysis confirmed the accumulation of cells in the sub-G1 phase, suggesting effective cell death mechanisms.

- In Vivo Studies : In vivo studies using xenograft models have shown that this compound can significantly reduce tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with substituted pyrimidines under catalytic conditions. Key steps include:

- Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to ensure regioselectivity.

- Temperature control : Optimize between 80–120°C to balance reaction rate and side-product formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Q. How should researchers confirm the structural identity and purity of the compound?

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (e.g., HSQC, HMBC) to verify substituent positions and connectivity.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- HPLC : Monitor purity via reverse-phase HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding?

- Quantum chemical calculations : Use density functional theory (DFT) to model ligand-receptor interactions (e.g., docking studies with enzymes like kinases).

- Reaction path search : Apply algorithms (e.g., GRRM) to predict feasible reaction pathways and intermediates.

- Machine learning : Train models on existing pyridine derivative datasets to predict bioactivity or solubility .

Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Orthogonal assays : Validate results using alternate methods (e.g., ATP-based viability assays alongside MTT).

- Solubility checks : Measure compound solubility in assay media via nephelometry; use co-solvents (DMSO ≤1%) if needed.

- Batch reproducibility : Synthesize multiple batches to rule out synthetic variability .

Q. What strategies improve regioselectivity in substitution reactions involving the pyrimidine ring?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution.

- Catalytic systems : Employ CuI/ligand systems for Ullmann-type couplings to target specific positions.

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Q. How can degradation pathways be mapped under accelerated stability conditions?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-MS analysis : Identify degradation products via fragmentation patterns and propose degradation mechanisms (e.g., hydrolysis of the carboxamide group) .

Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions.

- Microwave-assisted synthesis : Reduce reaction times for steps requiring high temperatures.

- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations

- Data validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .

- Experimental logs : Document reaction parameters (catalyst loading, solvent ratios) to enable reproducibility .

- Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.